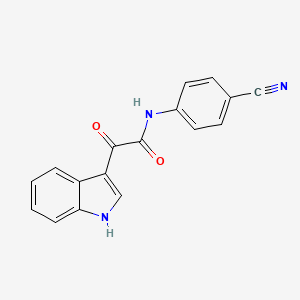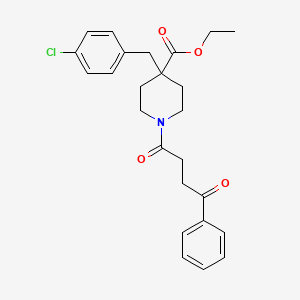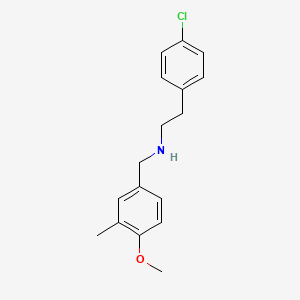![molecular formula C21H25N3O4 B5149786 3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5149786.png)
3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CUDC-305 and has been studied for its ability to inhibit histone deacetylases (HDACs), which play a role in cancer development and progression.
Wirkmechanismus
CUDC-305 inhibits 3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide by binding to the active site of the enzyme, preventing it from deacetylating histones. This leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. CUDC-305 also inhibits EGFR and HER2 by binding to the ATP-binding site of the receptors, preventing their activation and downstream signaling.
Biochemical and Physiological Effects:
CUDC-305 has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its HDAC inhibitory activity, CUDC-305 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and enhance the immune response to cancer cells. CUDC-305 has also been shown to have synergistic effects with other anticancer agents, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CUDC-305 is its potency and selectivity for 3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide, EGFR, and HER2. This makes it a useful tool for studying the role of these targets in cancer development and progression. However, one limitation of CUDC-305 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, CUDC-305 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of CUDC-305. One direction is to further investigate its mechanism of action and identify other targets that it may inhibit. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, clinical trials are needed to determine the safety and efficacy of CUDC-305 in humans. Finally, CUDC-305 may have potential as a therapeutic agent for other diseases besides cancer, such as neurodegenerative diseases and inflammatory diseases.
Synthesemethoden
The synthesis of CUDC-305 involves several chemical reactions starting with 3-methoxybenzoic acid. The acid is reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methyl-4-aminophenol to form an amide. The resulting amide is then reacted with 4-(4-morpholinyl)butyric acid to form the final product, CUDC-305. The synthesis of CUDC-305 has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
CUDC-305 has been studied extensively for its potential as a therapeutic agent in cancer treatment. 3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide are enzymes that regulate gene expression and play a role in cancer development and progression. CUDC-305 has been shown to inhibit this compound, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. In addition to its HDAC inhibitory activity, CUDC-305 has also been shown to inhibit other targets, including epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are overexpressed in many types of cancer.
Eigenschaften
IUPAC Name |
3-methoxy-N-[3-methyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15-12-17(22-21(26)16-4-3-5-18(13-16)27-2)6-7-19(15)23-20(25)14-24-8-10-28-11-9-24/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCBPKKPNJMSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-aminoethyl){2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5149707.png)
![5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B5149716.png)
![2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5149730.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5149743.png)
![1-(3,4-dimethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5149750.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2-fluorobenzyl)benzamide](/img/structure/B5149754.png)
![N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5149769.png)


![5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone](/img/structure/B5149811.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5149815.png)
![4-methyl-3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5149820.png)

